molecular formula C8H15NO3 B1608607 2-Propenamide, N,N-bis(2-hydroxyethyl)-2-methyl- CAS No. 45011-26-5

2-Propenamide, N,N-bis(2-hydroxyethyl)-2-methyl-

Cat. No. B1608607
Key on ui cas rn: 45011-26-5
M. Wt: 173.21 g/mol
InChI Key: ZXEYZRMNGLNRFK-UHFFFAOYSA-N
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Patent
US04264656

Procedure details

N,N-bis(2-hydroxyethyl)methacrylamide was prepared by the alcoholysis of methylmethacrylate with diethanolamine in the presence of sodium methoxide catalyst, following the general procedure of Gast, Schneider and Cowen (J. Am. Oil Chem. Soc. 43 418 (1966)). The crude product was stripped of volatile materials in vacuo, and then dissolved in water and treated with a strong acid ion-exchange resin, sold under the trade mark Dowex X 50, to remove unchanged diethanolamine and any basic by-products. After removing the water in a rotary vacuum evaporator, a colourless oil was obtained which was shown by NMR analysis to be the desired compound in a satisfactory state of purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:7])[C:4]([CH3:6])=[CH2:5].[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11]>C[O-].[Na+].O>[OH:11][CH2:10][CH2:9][N:8]([CH2:12][CH2:13][OH:14])[C:3](=[O:7])[C:4]([CH3:6])=[CH2:5] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(=C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)CCO
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C[O-].[Na+]
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with a strong acid ion-exchange resin
CUSTOM
Type
CUSTOM
Details
to remove unchanged diethanolamine
CUSTOM
Type
CUSTOM
Details
After removing the water
CUSTOM
Type
CUSTOM
Details
in a rotary vacuum evaporator
CUSTOM
Type
CUSTOM
Details
a colourless oil was obtained which

Outcomes

Product
Name
Type
product
Smiles
OCCN(C(C(=C)C)=O)CCO
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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